molecular formula C₁₂H₂₃ClO₄S B1154167 11-Chloro-11-oxoundecyl Methanesulfonate

11-Chloro-11-oxoundecyl Methanesulfonate

Cat. No.: B1154167
M. Wt: 298.83
Attention: For research use only. Not for human or veterinary use.
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Description

11-Chloro-11-oxoundecyl Methanesulfonate is an organosulfur compound characterized by a methanesulfonate ester group attached to an 11-carbon alkyl chain with a terminal chloro-oxo moiety. The chloro-oxo group may confer electrophilic reactivity, while the methanesulfonate moiety could enhance solubility or stability compared to other sulfonate derivatives.

Properties

Molecular Formula

C₁₂H₂₃ClO₄S

Molecular Weight

298.83

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Key Structural Features Physical State Stability
Methyl Methanesulfonate C₃H₈O₃S Methyl ester + methanesulfonate group Liquid Stable at RT
Lead Methanesulfonate CH₃SO₃⁻·Pb²⁺ Lead counterion + methanesulfonate Colorless liquid Corrosive; decomposes under heat
Sotalol-d6 Hydrochloride C₁₂H₁₆DNOS·HCl Deuterated isopropylamine + methanesulfonamide Solid (salt) Stable under dry conditions
11-Chloro-11-oxoundecyl Methanesulfonate C₁₂H₂₃ClO₄S Long alkyl chain + terminal chloro-oxo group Likely viscous liquid Suspected hydrolytic sensitivity

Key Observations :

  • The presence of lead in lead methanesulfonate introduces heavy metal toxicity risks absent in organic derivatives .
  • Deuterated analogs like Sotalol-d6 demonstrate how isotopic substitution can alter pharmacokinetics without major structural changes .

Toxicological and Mechanistic Profiles

Compound Primary Toxicity Endpoints Potency (BMD/LOEL) Mechanism of Action
Methyl Methanesulfonate DNA alkylation, p53 activation 200 μM (p53-normalized) Direct DNA damage via methyl group transfer
Lead Methanesulfonate Neurotoxicity, hematotoxicity, corrosion N/A (acute exposure focus) Lead ion release, oxidative stress
Quercetin (Comparator) Antioxidant, genotoxic at high doses 30 μM (p53-normalized) Topoisomerase inhibition, ROS generation
This compound Predicted: Protein adduct formation, organ toxicity Not established Likely electrophilic reactivity via chloro-oxo group

Key Findings :

  • Methyl methanesulfonate’s potency in p53 activation is 100–1,000× higher than quercetin, emphasizing the role of alkylating vs. oxidative mechanisms .
  • Lead methanesulfonate’s health risks stem from lead’s bioaccumulation and interference with heme synthesis, unrelated to sulfonate chemistry .
  • This compound’s long alkyl chain may increase tissue retention compared to shorter-chain analogs, while the chloro-oxo group could mimic acylating agents.

Insights :

  • Methanesulfonate esters are versatile but constrained by toxicity profiles (e.g., methyl methanesulfonate’s genotoxicity) .
  • Deuterated derivatives like Sotalol-d6 highlight niche applications in analytical chemistry and drug development .
  • The chloro-oxo group in this compound may enable unique reactivity for specialty chemical synthesis.

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